3-(4-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid
Overview
Description
3-(4-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid is an organic compound with a complex structure that includes a sulfamoyl group, a nitro group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid typically involves multiple steps The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
Chemical Reactions Analysis
Types of Reactions
3-(4-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(4-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
- 4-(Methanesulfonyl)phenylboronic acid
- 4-(Methylthio)phenylboronic acid
Uniqueness
3-(4-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid is unique due to the presence of both a nitro group and a sulfamoyl group on the benzoic acid moiety
Properties
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]-5-nitrobenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-16(2)24(22,23)14-5-3-10(4-6-14)11-7-12(15(18)19)9-13(8-11)17(20)21/h3-9H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGNXMXRCAFOMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501149145 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501149145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-38-0 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261899-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501149145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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